An In-Depth Technical Guide to 4-(4-Hydroxybut-1-yn-1-yl)benzaldehyde: Properties, Synthesis, and Applications
An In-Depth Technical Guide to 4-(4-Hydroxybut-1-yn-1-yl)benzaldehyde: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-(4-Hydroxybut-1-yn-1-yl)benzaldehyde, a bifunctional aromatic compound, stands as a versatile and valuable intermediate in modern organic synthesis. Its unique molecular architecture, featuring a terminal alkyne, a primary alcohol, and an aldehyde moiety, offers a trifecta of reactive sites for intricate molecular construction. This guide provides a comprehensive overview of its chemical properties, a detailed protocol for its synthesis via Sonogashira coupling, and an exploration of its current and potential applications in medicinal chemistry and materials science. By synthesizing available data with field-proven insights, this document aims to serve as a critical resource for researchers leveraging this compound in the development of novel chemical entities.
Introduction: A Molecule of Strategic Importance
4-(4-Hydroxybut-1-yn-1-yl)benzaldehyde (Figure 1) is a strategically important building block in organic chemistry. The presence of three distinct functional groups—an aromatic aldehyde, a terminal alkyne, and a primary alcohol—within a single, relatively simple structure, provides chemists with a powerful tool for the synthesis of complex molecules. The aldehyde function serves as a handle for forming carbon-carbon and carbon-nitrogen bonds through reactions such as aldol condensations, Wittig reactions, and reductive aminations. The alkyne group is a gateway to a vast array of transformations, including click chemistry, cycloadditions, and further cross-coupling reactions. Finally, the hydroxyl group can be derivatized or used to introduce polarity and hydrogen bonding capabilities. This multifunctionality makes it a sought-after intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1]
Physicochemical and Spectroscopic Properties
A thorough understanding of the physicochemical and spectroscopic properties of a compound is paramount for its effective use in research and development. The key properties of 4-(4-Hydroxybut-1-yn-1-yl)benzaldehyde are summarized in Table 1.
Table 1: Physicochemical Properties of 4-(4-Hydroxybut-1-yn-1-yl)benzaldehyde
| Property | Value | Source(s) |
| CAS Number | 544707-13-3 | [1][2][3][4] |
| Molecular Formula | C₁₁H₁₀O₂ | [1][2][3][4] |
| Molecular Weight | 174.20 g/mol | [2][3] |
| Appearance | Brown solid | [1] |
| Purity | ≥95% (NMR) | [1] |
| Storage Conditions | Store at 0-8°C, sealed in a dry environment | [1][3] |
| Topological Polar Surface Area (TPSA) | 37.3 Ų | [2][3] |
| XLogP3-AA (Predicted) | 1.4 | [2] |
| Hydrogen Bond Donor Count | 1 | [2][3] |
| Hydrogen Bond Acceptor Count | 2 | [2][3] |
| Rotatable Bond Count | 3 | [2] |
While experimentally determined spectroscopic data is not widely published in peer-reviewed journals, predicted data and typical spectral features can be inferred from the structure and are crucial for reaction monitoring and characterization.
Expected Spectroscopic Data:
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aldehydic proton (around 9.9-10.1 ppm), aromatic protons in the 7.5-7.9 ppm region (as two doublets, characteristic of a 1,4-disubstituted benzene ring), and aliphatic protons of the hydroxybutyl chain. The methylene group adjacent to the hydroxyl group would appear as a triplet around 3.7-3.9 ppm, and the methylene group adjacent to the alkyne would be a triplet around 2.6-2.8 ppm. A broad singlet corresponding to the hydroxyl proton would also be present.
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¹³C NMR: The carbon NMR would feature a signal for the aldehyde carbonyl carbon around 190-192 ppm. Aromatic carbons would resonate in the 125-135 ppm range. The acetylenic carbons are expected around 80-95 ppm, and the two methylene carbons would appear in the aliphatic region of the spectrum.
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Infrared (IR) Spectroscopy: Key vibrational bands would include a strong C=O stretch for the aldehyde at approximately 1690-1710 cm⁻¹, a broad O-H stretch for the alcohol around 3200-3600 cm⁻¹, C≡C stretching for the alkyne (which may be weak or absent due to symmetry) around 2100-2260 cm⁻¹, and C-H stretching for the aromatic ring and aldehyde just above 3000 cm⁻¹ and around 2720-2820 cm⁻¹ respectively.
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Mass Spectrometry (MS): The electron ionization mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 174.07. Common fragmentation patterns would involve the loss of water, carbon monoxide, and fragmentation of the butynol side chain. Predicted adducts include [M+H]⁺ at m/z 175.07536 and [M+Na]⁺ at m/z 197.05730.[5]
Synthesis: The Sonogashira Coupling Approach
The most direct and efficient method for the synthesis of 4-(4-Hydroxybut-1-yn-1-yl)benzaldehyde is the Sonogashira cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide.[6] The causality behind this choice lies in its high efficiency, mild reaction conditions, and tolerance of a wide range of functional groups, including the aldehyde and hydroxyl moieties present in the target molecule.
The synthesis involves the coupling of 4-iodobenzaldehyde with 3-butyn-1-ol, utilizing a palladium catalyst, a copper(I) co-catalyst, and an amine base. The palladium catalyst facilitates the oxidative addition of the aryl iodide and the subsequent reductive elimination to form the product, while the copper co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation to the palladium center.
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